5-(2-methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-METHOXYPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-METHOXYPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-methoxyphenyl derivatives and 4-nitrophenylmethyl sulfanyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the pyrimidoquinoline core structure.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and nitrophenyl moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, pyrimidoquinoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicinal chemistry, this compound may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry
Industrially, such compounds can be used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2-METHOXYPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline derivatives: These compounds share the core structure and may have similar biological activities.
Phenyl-substituted quinolines: These compounds have similar aromatic ring systems and can undergo similar chemical reactions.
Uniqueness
The uniqueness of 5-(2-METHOXYPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific substitution pattern, which may confer distinct biological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H22N4O5S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-34-19-8-3-2-5-16(19)20-21-17(6-4-7-18(21)30)26-23-22(20)24(31)28-25(27-23)35-13-14-9-11-15(12-10-14)29(32)33/h2-3,5,8-12,20H,4,6-7,13H2,1H3,(H2,26,27,28,31) |
InChI Key |
BDFGECNOTCTIAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.